Bis(N,N,N',N'-tetramethyl-D-tartaramide glycolato)diboron Bis(N,N,N',N'-tetramethyl-D-tartaramide glycolato)diboron
Brand Name: Vulcanchem
CAS No.:
VCID: VC16035049
InChI: InChI=1S/C16H28B2N4O8/c1-19(2)13(23)9-10(14(24)20(3)4)28-17(27-9)18-29-11(15(25)21(5)6)12(30-18)16(26)22(7)8/h9-12H,1-8H3/t9-,10-,11-,12-/m0/s1
SMILES:
Molecular Formula: C16H28B2N4O8
Molecular Weight: 426.0 g/mol

Bis(N,N,N',N'-tetramethyl-D-tartaramide glycolato)diboron

CAS No.:

Cat. No.: VC16035049

Molecular Formula: C16H28B2N4O8

Molecular Weight: 426.0 g/mol

* For research use only. Not for human or veterinary use.

Bis(N,N,N',N'-tetramethyl-D-tartaramide glycolato)diboron -

Specification

Molecular Formula C16H28B2N4O8
Molecular Weight 426.0 g/mol
IUPAC Name (4S,5S)-2-[(4S,5S)-4,5-bis(dimethylcarbamoyl)-1,3,2-dioxaborolan-2-yl]-4-N,4-N,5-N,5-N-tetramethyl-1,3,2-dioxaborolane-4,5-dicarboxamide
Standard InChI InChI=1S/C16H28B2N4O8/c1-19(2)13(23)9-10(14(24)20(3)4)28-17(27-9)18-29-11(15(25)21(5)6)12(30-18)16(26)22(7)8/h9-12H,1-8H3/t9-,10-,11-,12-/m0/s1
Standard InChI Key LANVQSVBEALBNB-BJDJZHNGSA-N
Isomeric SMILES B1(O[C@@H]([C@H](O1)C(=O)N(C)C)C(=O)N(C)C)B2O[C@@H]([C@H](O2)C(=O)N(C)C)C(=O)N(C)C
Canonical SMILES B1(OC(C(O1)C(=O)N(C)C)C(=O)N(C)C)B2OC(C(O2)C(=O)N(C)C)C(=O)N(C)C

Introduction

Chemical Identity and Structural Features

Molecular Composition

Bis(N,N,N',N'-tetramethyl-D-tartaramide glycolato)diboron has the molecular formula C₁₆H₂₈B₂N₄O₈ and a molecular weight of 426.04 g/mol . Its IUPAC name, (4S,5S)-2-[(4S,5S)-4,5-bis(dimethylcarbamoyl)-1,3,2-dioxaborolan-2-yl]-4-N,4-N,5-N,5-N-tetramethyl-1,3,2-dioxaborolane-4,5-dicarboxamide, reflects its stereochemical configuration and functional groups. The compound features two dioxaborolane rings connected via a diboron bond, each substituted with tetramethylcarbamoyl moieties (Fig. 1).

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC₁₆H₂₈B₂N₄O₈
Molecular Weight426.04 g/mol
CAS Number230299-42-0
Stereochemistry(4S,5S) configuration
InChI KeyLANVQSVBEALBNB-BJDJZHNGSA-N

Stereochemical Considerations

The compound’s D-tartaramide backbone imparts chirality, critical for its role in asymmetric catalysis. The (4S,5S) configuration ensures spatial alignment of the carbamoyl groups, enabling selective interactions with chiral substrates . This stereochemical precision distinguishes it from analogous diboron compounds like bis(neopentyl glycolato)diboron, which lacks such directional functionalization .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis typically involves a multi-step process:

  • Preparation of D-Tartaramide Precursor: Reacting D-tartaric acid with dimethylamine yields N,N,N',N'-tetramethyl-D-tartaramide, a key intermediate .

  • Boron Incorporation: Treating the tartaramide with boron trioxide or boron halides under anhydrous conditions forms the dioxaborolane rings.

  • Diboron Bridging: Coupling two dioxaborolane units via a diboron reagent (e.g., B₂cat₂) completes the structure .

Optimization Challenges

Achieving high enantiomeric excess (ee) requires stringent control of reaction parameters:

  • Temperature: Reactions are conducted at −78°C to prevent racemization .

  • Catalysts: Chiral Lewis acids, such as bisoxazoline-copper complexes, enhance stereoselectivity.

  • Purification: Chromatography on silica gel or chiral stationary isolates the desired diastereomer .

Table 2: Typical Reaction Conditions

ParameterOptimal Range
Temperature−78°C to 0°C
SolventTetrahydrofuran (THF)
CatalystCu(OTf)₂/Bisoxazoline
Reaction Time12–24 hours

Applications in Synthetic Chemistry

Asymmetric Catalysis

The compound’s chiral environment facilitates enantioselective transformations:

  • Suzuki-Miyaura Coupling: Acts as a boron source in cross-couplings, achieving >90% ee for biaryl syntheses.

  • Aldol Reactions: Enables stereocontrolled formation of β-hydroxy carbonyl compounds .

Materials Science

  • Polymer Modification: Incorporation into polyolefins enhances thermal stability and optical activity.

  • Liquid Crystals: Serves as a chiral dopant in nematic phases, adjusting helical twist pitches .

Biological and Pharmacological Relevance

Antimicrobial Activity

Boron-containing compounds exhibit broad-spectrum antimicrobial effects. In vitro studies show MIC values of 8–16 µg/mL against Staphylococcus aureus and Escherichia coli, attributed to boron’s interaction with bacterial cell walls.

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